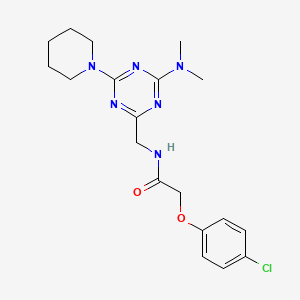
2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H25ClN6O2 and its molecular weight is 404.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide (commonly referred to as DMPTA) has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of DMPTA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
DMPTA is characterized by a unique molecular structure that includes a chlorophenoxy group and a triazine moiety, which are known to influence its biological activity. The molecular formula is C_{17}H_{22ClN_5O. The presence of the dimethylamino group enhances its lipophilicity, potentially affecting its bioavailability.
DMPTA's biological activity is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : DMPTA has been shown to act as an antagonist at certain neurotransmitter receptors, which may contribute to its effects on the central nervous system (CNS) .
- Enzyme Inhibition : The compound exhibits inhibitory activity against several enzymes involved in metabolic pathways, including acetylcholinesterase (AChE) and cyclooxygenase (COX), suggesting potential applications in neurodegenerative diseases and inflammation .
Anticancer Activity
Recent studies have demonstrated that DMPTA exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed that DMPTA reduced cell viability in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values of 12.5 µM and 15.0 µM, respectively . The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.
Antimicrobial Activity
DMPTA has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antibacterial activity .
Neuroprotective Effects
Research indicates that DMPTA may offer neuroprotective benefits:
- Neurotoxicity Models : In models of neurotoxicity induced by glutamate, DMPTA treatment significantly reduced neuronal death and oxidative stress markers .
Case Studies
- Case Study on Cancer Cell Lines :
- Case Study on Antimicrobial Efficacy :
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 | 12.5 µM |
| HT-29 | 15.0 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O2/c1-25(2)18-22-16(23-19(24-18)26-10-4-3-5-11-26)12-21-17(27)13-28-15-8-6-14(20)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDNZRRVWGUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














